molecular formula C18H19N5O2 B12126503 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

Cat. No.: B12126503
M. Wt: 337.4 g/mol
InChI Key: DHEGKCQJXWQXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an acetyl group at the 5-position and an amino group linked to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the quinazoline moiety, followed by its coupling with the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves acetylation using acetic anhydride under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine is unique due to its combined quinazoline and pyrimidine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-[2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C18H19N5O2/c1-9-14-8-13(25-5)6-7-15(14)22-18(19-9)23-17-20-10(2)16(12(4)24)11(3)21-17/h6-8H,1-5H3,(H,19,20,21,22,23)

InChI Key

DHEGKCQJXWQXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=N3)C)C(=O)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.